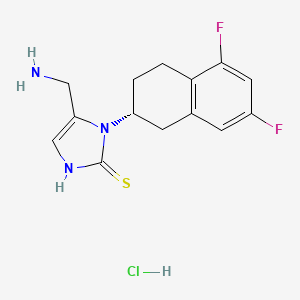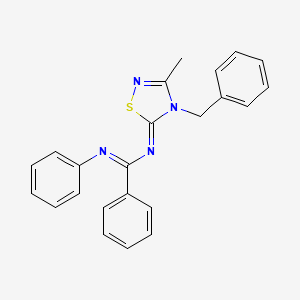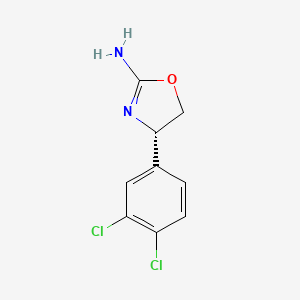
RU-301
Descripción general
Descripción
The compound contains several functional groups including an oxazole ring, a sulfanyl group, a nitro group, and a trifluoromethyl group . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could impart specific chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, which is a planar, aromatic ring, could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect the compound’s solubility .Aplicaciones Científicas De Investigación
Investigación del Cáncer
RU-301 es un inhibidor pan TAM que bloquea la activación inducida por Gas6 de TAM y la tumorigenicidad {svg_1}. Se ha encontrado que suprime el crecimiento tumoral de cáncer de pulmón H1299 en un modelo de xenotrasplante NOD-SCIDγ de ratón {svg_2}. Esto sugiere que this compound podría ser un agente terapéutico potencial para el tratamiento del cáncer.
Investigación sobre la Esteatohepatitis No Alcohólica (NASH)
Se ha informado que this compound reduce significativamente la fibrosis de la esteatohepatitis no alcohólica (NASH), junto con la atenuación de la activación de ERK y la expresión de TGFβ1 {svg_3}. Esto indica que this compound podría utilizarse en estudios de esteatohepatitis no alcohólica.
Investigación Antiviral
This compound se ha identificado como un agente antiviral potencial. En un estudio, se encontró que inhibe la activación nativa de TAM de las células H1299 {svg_4}. Esto sugiere que this compound podría utilizarse en el desarrollo de terapias antivirales.
Investigación Antiinflamatoria
Se ha sugerido que this compound juega un papel importante en la regulación de la inflamación central {svg_5}. Esto indica que this compound podría utilizarse para controlar los procesos de inflamación cerebral.
Investigación Antimicrobiana
Si bien no hay evidencia directa de la actividad antimicrobiana de this compound, se ha encontrado que su componente estructural, el anillo de oxazol, está presente en compuestos con potencial antimicrobiano {svg_6}. Esto sugiere que this compound podría tener potencialmente propiedades antimicrobianas.
Desarrollo de Medicamentos
This compound se ha identificado como un fármaco de molécula pequeña que se dirige a AXL, MerTK y TYRO3 {svg_7}. Esto sugiere que this compound podría utilizarse en el desarrollo de nuevos fármacos que se dirijan a estos receptores.
Mecanismo De Acción
Target of Action
RU-301 is a pan TAM inhibitor . The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and MerTK . These receptors play crucial roles in several cellular processes, including cell survival, growth, and proliferation .
Mode of Action
This compound blocks Gas6-induced TAM activation . Gas6 is a ligand for the TAM receptors, and its binding to these receptors triggers their activation . By inhibiting this interaction, this compound prevents the activation of the TAM receptors .
Biochemical Pathways
The inhibition of TAM receptors by this compound leads to the attenuation of ERK activation and TGFβ1 expression . ERK is a key player in the MAPK signaling pathway, which regulates cell proliferation and differentiation . TGFβ1 is a cytokine involved in various cellular functions, including cell growth, cell proliferation, cell differentiation, and apoptosis .
Pharmacokinetics
It is noted that this compound has good bioavailability and a half-life of approximately 7-8 hours .
Result of Action
This compound has been shown to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis . It also suppresses the growth of H1299 lung cancer cells when cultured in the presence of Gas6 . In vivo, this compound significantly decreased tumor volume in a lung cancer xenograft model .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
RU-301 interacts with AXL, MerTK, and TYRO3, which are all receptor tyrosine kinases . It inhibits these enzymes, thereby blocking the activation of the TAM receptors . The nature of these interactions involves the binding of this compound to the extracellular domain of these receptors at the interface of the Ig-1 ectodomain of the receptor and the Lg-1 of Gas6 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of the TAM receptors, which are involved in cell survival, growth, and proliferation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TAM receptors and inhibiting their activation . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively block Gas6-inducible TAM activation . It has good bioavailability with a half-life of approximately 7-8 hours
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce tumor volume at dosages of 100 and 300 mg/kg
Metabolic Pathways
Given its role as a TAM inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Propiedades
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPWPNHNGXNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of RU-301 against Zika virus infection?
A: this compound targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that this compound likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, this compound could potentially inhibit the virus from attaching to and entering host cells.
Q2: How was the potential of this compound as an Axl inhibitor assessed in the study?
A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of this compound. [] Molecular docking studies were employed to predict the binding affinity and interactions between this compound and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of this compound's ability to bind to and potentially inhibit the Axl receptor.
Q3: Are there other compounds similar to this compound being investigated for antiviral activity?
A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than this compound in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)



![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)


![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)